molecular formula C10H12N2O3 B8699097 N-(2-nitrophenyl)oxolan-3-amine

N-(2-nitrophenyl)oxolan-3-amine

Cat. No.: B8699097
M. Wt: 208.21 g/mol
InChI Key: HNQVEZBNNNHKHP-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)oxolan-3-amine is a nitro-substituted aromatic amine derivative featuring an oxolane (tetrahydrofuran) ring linked to a 2-nitrophenyl group via an amine bridge. The compound’s nitro group and oxolane backbone suggest relevance in pharmaceutical and agrochemical research, particularly in drug discovery and synthesis of bioactive molecules .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(2-nitrophenyl)oxolan-3-amine

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-9(10)11-8-5-6-15-7-8/h1-4,8,11H,5-7H2

InChI Key

HNQVEZBNNNHKHP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)oxolan-3-amine typically involves the reaction of tetrahydrofuran-3-amine with 2-nitrobenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)oxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted amines depending on the reactants used.

Scientific Research Applications

N-(2-nitrophenyl)oxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for treating neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in the Oxolane-Amine Family

Table 1: Key Oxolane-Amine Derivatives
Compound Name Molecular Formula Molecular Weight Substituents CAS No. Key Features
N-(2-Nitrophenyl)oxolan-3-amine* C₁₀H₁₂N₂O₃ 208.22 (calc.) 2-Nitrophenyl, oxolane Not available Nitro group for electron-withdrawing effects
N-(3-Bromophenyl)-2-methyloxolan-3-amine C₁₁H₁₄BrNO 256.14 3-Bromophenyl, 2-methyl 1546098-17-2 Bromine enhances halogen bonding
N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-Chloro-2-methylphenyl 1545810-10-3 Chlorine and methyl improve lipophilicity
N-(Prop-2-yn-1-yl)oxolan-3-amine C₇H₁₃NO 145.20 Propargyl group 2092329-10-5 Alkyne for click chemistry applications

*Note: Calculated molecular weight for this compound assumes a structure analogous to and .

Key Observations :

  • Electron-Withdrawing vs.
  • Lipophilicity : Chlorine and methyl groups in ’s compound increase lipophilicity (logP ~2.5 estimated), whereas the nitro group may reduce it due to polarity, impacting membrane permeability in drug candidates .
  • Synthetic Utility : Propargyl-substituted oxolane-amines () are tailored for click chemistry, whereas nitro-substituted derivatives like the target compound might serve as intermediates in nitro-reduction or catalytic hydrogenation pathways .

Functional Analogues in Triazole and Cyclopropane Systems

Table 2: Triazole and Cyclopropane-Based Comparators
Compound Name Molecular Formula Molecular Weight Core Structure Key Applications
N-(2-Nitrophenyl)-5-phenyl-1H-1,2,4-triazol-3-amine C₁₄H₁₁N₅O₂ 289.27 Triazole Anticancer research
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.21 Cyclopropane Lab-scale synthesis

Key Comparisons :

  • However, the oxolane backbone in the target compound could offer improved metabolic stability compared to cyclopropane systems .

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